N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide is a chemical compound with the molecular formula C22H14Cl2N2O3 and a molecular weight of 425.274 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group, a furan ring, and a naphthohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 5-(2,5-dichlorophenyl)-2-furaldehyde and 3-hydroxy-2-naphthohydrazide . The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
- Diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)
Uniqueness
N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide is unique due to its combination of a dichlorophenyl group, a furan ring, and a naphthohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H14Cl2N2O3 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-15-5-7-19(24)17(11-15)21-8-6-16(29-21)12-25-26-22(28)18-9-13-3-1-2-4-14(13)10-20(18)27/h1-12,27H,(H,26,28)/b25-12+ |
InChI Key |
HPVMUSSRKOYNKA-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.